(S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride
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Description
“(S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride” is a compound with the molecular formula C8H12ClNO2S . It is also known by other names such as “this compound” and “(3S)-3-amino-4-thiophen-2-ylbutanoic acid;hydrochloride” among others .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI stringInChI=1S/C8H11NO2S.ClH/c9-6(5-8(10)11)4-7-2-1-3-12-7;/h1-3,6H,4-5,9H2,(H,10,11);1H/t6-;/m1./s1
. The compound has a molecular weight of 221.71 g/mol . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 221.71 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has a rotatable bond count of 4 .Scientific Research Applications
Medicine: Antimicrobial Agent Development
The organotin (IV) derivatives of 4-(2-thienyl)butyric acid, a compound structurally related to (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride, have shown promising antimicrobial properties . These derivatives have been tested against various bacterial strains and fungi, indicating potential use in developing new antimicrobial drugs. The ability to interfere with bacterial cell wall formation and prevent cellular content leakage could be pivotal in treating resistant microbial infections.
Agriculture: Plant Growth Regulation
Indole-3-butyric acid (IBA), another derivative of butyric acid, is widely used as a plant growth hormone . By extension, this compound could be explored for its effects on plant growth and development, potentially acting as a regulator for root initiation and plant tissue culture applications.
Material Science: Electro-Optical Applications
Thiophene derivatives are known for their role in electro-optical applications due to their conductive properties . This compound could be utilized in the development of organic semiconductors, solar cells, or light-emitting diodes (LEDs), contributing to advancements in material sciences.
Environmental Science: Corrosion Inhibition
Compounds containing thiophene rings have demonstrated corrosion inhibition abilities for metals in acidic solutions . This compound could be researched as a corrosion inhibitor in environmental science, helping protect infrastructure and machinery from corrosive damage.
properties
IUPAC Name |
(3S)-3-amino-4-thiophen-2-ylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c9-6(5-8(10)11)4-7-2-1-3-12-7;/h1-3,6H,4-5,9H2,(H,10,11);1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMHHGFSWLCCBH-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C[C@H](CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375862 |
Source
|
Record name | (3S)-3-Amino-4-(thiophen-2-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
332061-90-2 |
Source
|
Record name | (3S)-3-Amino-4-(thiophen-2-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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